

Dichloromethylvinylsilane: A Comprehensive Technical Guide to its Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

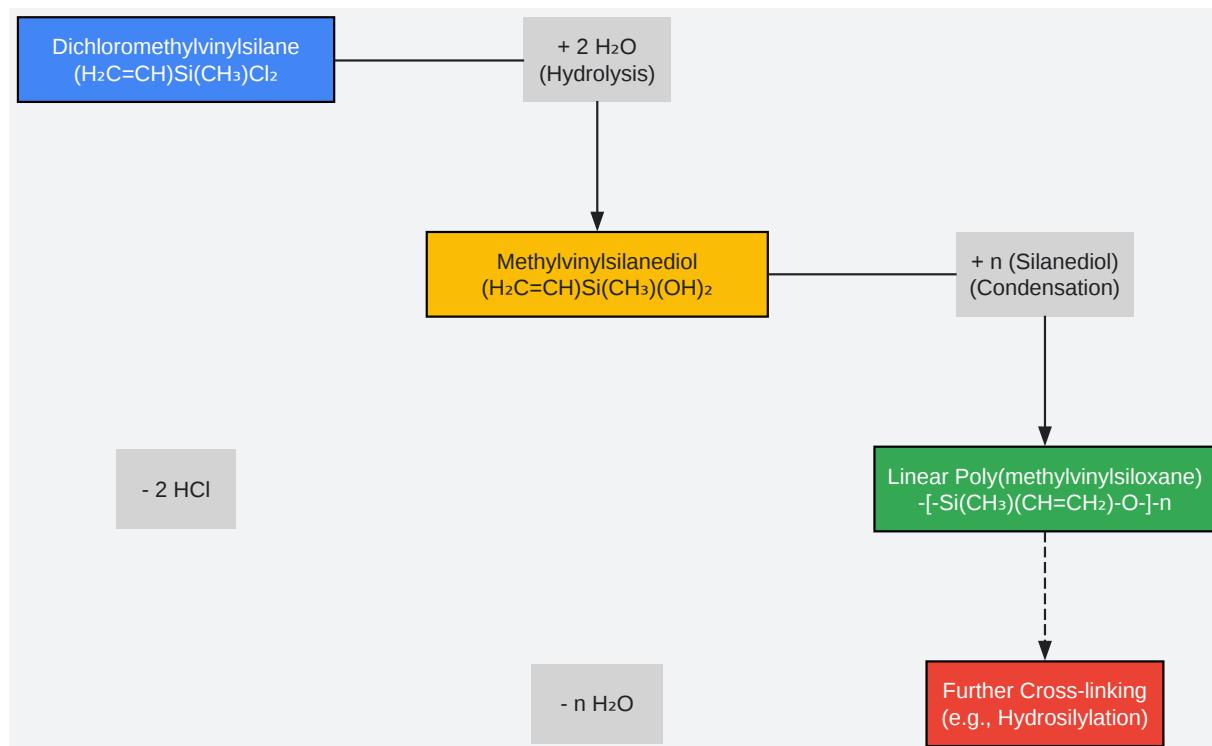
Compound of Interest

Compound Name: **Dichloromethylvinylsilane**

Cat. No.: **B090890**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Dichloromethylvinylsilane (DCMVS), with the chemical formula $C_3H_6Cl_2Si$, is a highly reactive organosilicon compound that serves as a critical building block in materials science.[\[1\]](#) Its unique molecular structure, featuring both hydrolyzable chloro groups and a polymerizable vinyl group, makes it an exceptionally versatile precursor for a wide array of advanced materials.[\[2\]](#) This guide provides an in-depth review of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Properties and Reactivity

Dichloromethylvinylsilane is a colorless to light brown liquid characterized by its two primary reactive sites: the silicon-chlorine bonds and the carbon-carbon double bond of the vinyl group. [\[1\]](#) This dual functionality is the foundation of its utility.

- Hydrolysis and Condensation: The two chlorine atoms are readily hydrolyzed by water, forming silanol intermediates (Si-OH). These silanols are highly unstable and rapidly undergo condensation reactions to form stable siloxane bridges (Si-O-Si), releasing water. This process is the fundamental basis for the formation of silicone polymers.[\[3\]](#)[\[4\]](#)
- Vinyl Group Polymerization: The vinyl group provides a site for further polymerization or cross-linking. It can participate in various organic reactions, most notably hydrosilylation, where a silicon-hydride (Si-H) bond adds across the double bond, which is a common curing mechanism for silicone elastomers.[\[5\]](#)

Below is a diagram illustrating the fundamental hydrolysis and condensation pathway.

[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation pathway of **Dichloromethylvinylsilane**.

Applications in Silicone Polymer Synthesis

The most significant application of DCMVS is as a key intermediate in the synthesis of silicone polymers, including oils, resins, and elastomers.^[2] The incorporation of vinyl groups along the polysiloxane backbone allows for subsequent curing, typically through platinum-catalyzed

hydrosilylation, to form cross-linked networks.[\[1\]](#)[\[5\]](#) These materials are valued for their thermal stability, flexibility, and resistance to moisture.[\[1\]](#)

Quantitative Data on Silicone Material Properties

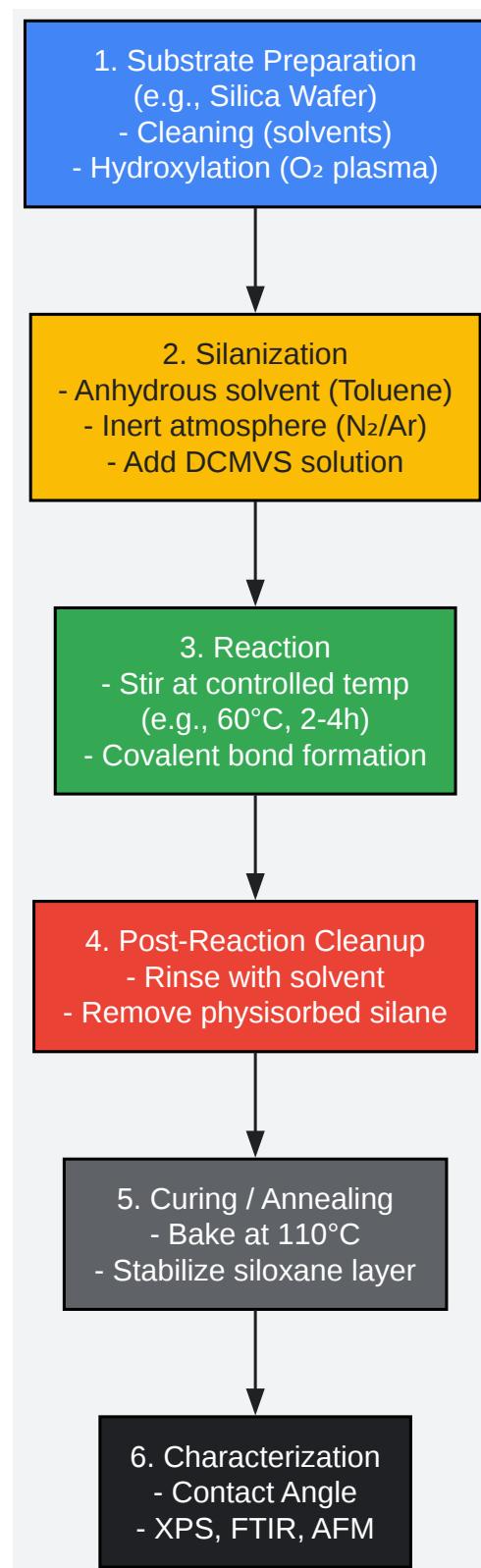
The mechanical and physical properties of silicone elastomers derived from DCMVS-containing precursors are highly tunable. They depend on factors such as polymer molecular weight, cross-linking density, and the incorporation of fillers.

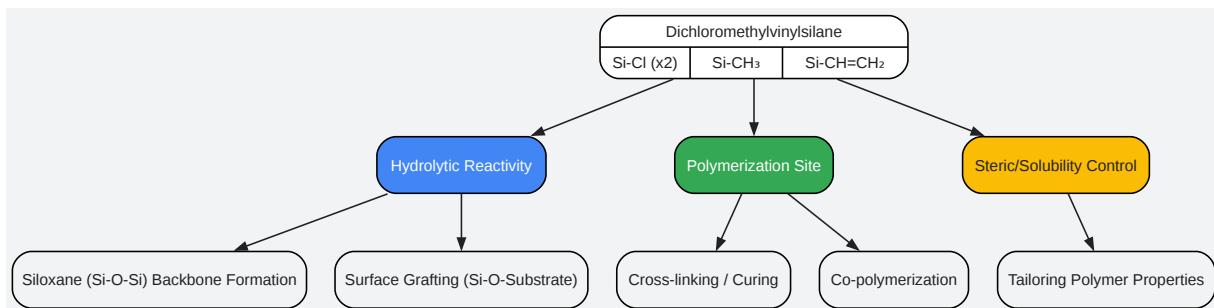
Property	Typical Value Range	Significance
Tensile Strength	1 - 10 MPa	Measures the force required to pull the material apart.
Elongation at Break	100 - 1000%	Indicates the material's stretchability before breaking.
Young's Modulus	0.1 - 3 MPa	Defines the material's stiffness or softness. [6]
Service Temperature	-50 °C to 250 °C	The temperature range over which the material maintains its properties. [7]
Dielectric Strength	15 - 25 kV/mm	Indicates its electrical insulation capability.
Refractive Index	1.39 - 1.41	Relevant for optical and microfluidic applications. [8]

Note: Data represents typical values for vinyl-functionalized silicone elastomers and can vary significantly based on formulation. Specific data for polymers derived solely from DCMVS is highly dependent on the final cured product.

Surface Modification and Coupling Agents

DCMVS is widely used to modify the surface properties of inorganic materials like glass, silica, and metal oxides.[\[9\]](#)[\[10\]](#) The dichlorosilane moiety reacts with surface hydroxyl groups to form stable, covalent Si-O-Substrate bonds. This process anchors the methylvinylsilyl group to the


surface, altering its properties from hydrophilic to more hydrophobic and providing a reactive vinyl handle for further functionalization.[\[10\]](#) This is crucial in composite materials, where DCMVS acts as a "coupling agent" to improve the adhesion between inorganic fillers and organic polymer matrices, leading to enhanced mechanical strength.[\[1\]](#)


Quantitative Data on Surface Modification

The effectiveness of surface modification can be quantified using various analytical techniques. Below are representative data for dichlorosilane treatments on silica-based substrates.

Substrate	Treatment	Parameter Measured	Result	Reference
Porous Silicon	Dimethyldichloro silane (DMDCS)	H-Bonding (FTIR)	$14.4\% \pm 9.8\%$ reduction	[11]
Porous Silicon	Diethyldichlorosilane (DEDCS)	Deposited Layer Thickness	$31.3 \text{ nm} \pm 4.8 \text{ nm}$	[11]
Porous Silicon	Dibutyldichlorosilane (DBDCS)	Deposited Layer Thickness	$74.2 \text{ nm} \pm 4.7 \text{ nm}$	[11]
Glass Slide	Hydrophobic Silane	Water Contact Angle	Increase from $<20^\circ$ to $>90^\circ$	[10]

The following diagram illustrates a typical workflow for surface modification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. datahorizzonresearch.com [datahorizzonresearch.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Polymer Molecular Mass and Structure on the Mechanical Properties of Polymer–Glass Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. marketpublishers.com [marketpublishers.com]
- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dichloromethylvinylsilane: A Comprehensive Technical Guide to its Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090890#comprehensive-literature-review-of-dichloromethylvinylsilane-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com